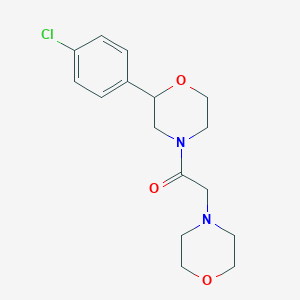
N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide, also known as ITC, is a chemical compound that has been extensively studied for its potential therapeutic applications. ITC belongs to the class of triazole compounds and has been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways in the cell. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the formation of new blood vessels. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to have anti-microbial effects against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its broad range of biological activities. This makes it a useful compound for studying various biological processes and pathways. In addition, this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been shown to have therapeutic potential, it can also be toxic to normal cells at high concentrations. Therefore, careful dosing and monitoring are required when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets in the cell. Furthermore, studies are needed to determine the optimal dosing and administration of this compound for therapeutic purposes.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. While this compound has potential therapeutic benefits, careful dosing and monitoring are required to avoid potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and to develop this compound-based drugs for therapeutic purposes.
Métodos De Síntesis
The synthesis of N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 2-iodobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain this compound. The purity of the compound is confirmed using analytical techniques such as NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often defective in cancer cells.
Propiedades
IUPAC Name |
N-(2-iodophenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN4O/c10-6-3-1-2-4-7(6)13-9(15)8-11-5-12-14-8/h1-5H,(H,13,15)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLXFLPJOOUVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=NN2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345423 |
Source


|
| Record name | 1H-[1,2,4]Triazole-3-carboxylic acid (2-iodo-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5730-25-6 |
Source


|
| Record name | 1H-[1,2,4]Triazole-3-carboxylic acid (2-iodo-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}pyridine-2-carbonitrile](/img/structure/B5321870.png)

![3-{3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl]phenyl}-5-methyl-4H-1,2,4-triazole](/img/structure/B5321882.png)
![2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5321893.png)
![4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5321903.png)


![N-benzyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5321920.png)

![{1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321938.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B5321946.png)

![1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321966.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321972.png)